REACTION_CXSMILES
|
C([O:8][C:9]1[C:19]([O:20]CC2C=CC=CC=2)=[CH:18][C:12]([CH:13]=[CH:14][N+:15]([O-:17])=[O:16])=[C:11]([N+:28]([O-:30])=[O:29])[CH:10]=1)C1C=CC=CC=1.FC(F)(F)C(O)=O>>[OH:20][C:19]1[CH:18]=[C:12]2[C:11](=[CH:10][C:9]=1[OH:8])[NH:28][CH:14]=[CH:13]2.[OH:8][C:9]1[C:19]([OH:20])=[CH:18][C:12]([CH:13]=[CH:14][N+:15]([O-:17])=[O:16])=[C:11]([N+:28]([O-:30])=[O:29])[CH:10]=1
|
Name
|
4,5-dibenzyloxy-2,β-di-nitrostyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=C(C=C[N+](=O)[O-])C=C1OCC1=CC=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C=CNC2=CC1O
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=C(C=C[N+](=O)[O-])C=C1O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |